rac-(1R,2R)-2-(furan-2-yl)cyclopropan-1-amine
Description
rac-(1R,2R)-2-(furan-2-yl)cyclopropan-1-amine is a chiral cyclopropane derivative featuring a furan-2-yl substituent and an amine group on adjacent carbons of the strained cyclopropane ring. Its molecular formula is C₇H₉NO, with a molecular weight of 123.16 g/mol. The racemic mixture implies equal parts of (1R,2R) and (1S,2S) enantiomers, which may influence its pharmacological and physicochemical properties. Structural elucidation of such compounds often relies on X-ray crystallography using programs like SHELX .
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
(1R,2R)-2-(furan-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H9NO/c8-6-4-5(6)7-2-1-3-9-7/h1-3,5-6H,4,8H2/t5-,6-/m1/s1 |
InChI Key |
LFHBYTUSHUITDZ-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=CO2 |
Canonical SMILES |
C1C(C1N)C2=CC=CO2 |
Origin of Product |
United States |
Biological Activity
Rac-(1R,2R)-2-(furan-2-yl)cyclopropan-1-amine is a chiral compound characterized by a cyclopropane ring substituted with a furan moiety, which has attracted attention in medicinal chemistry due to its potential biological activities. The compound's molecular formula is C₇H₉N₁O, and it is being investigated for various therapeutic applications, including its effects on neurotransmitter systems and potential anticancer properties.
Chemical Structure and Synthesis
The structural features of this compound are significant for its biological activity. The compound can be synthesized through various methods, including cyclopropanation of furan derivatives using diazo compounds in the presence of metal catalysts such as rhodium or copper. Typical reaction conditions include:
- Solvent: Dichloromethane or toluene
- Temperature: Room temperature to reflux
- Catalyst: Rhodium acetate or copper(I) chloride
Biological Activity Overview
Research into the biological activity of this compound indicates several potential applications:
1. Antidepressant Effects
Initial studies suggest that derivatives of cyclopropane amines may modulate neurotransmitter systems, indicating possible antidepressant effects. This activity is attributed to the compound's ability to interact with serotonin and norepinephrine receptors.
2. Antimicrobial Properties
The compound has been investigated for its antimicrobial activity. In vitro studies have shown that it exhibits inhibitory effects against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
3. Anticancer Activity
Preliminary research indicates that this compound may possess anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of cell signaling pathways.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Binding Interactions: The cyclopropane ring may confer rigidity to the molecule, enhancing its binding affinity to specific biological targets such as receptors or enzymes.
- Modulation of Enzyme Activity: The compound may influence enzymatic pathways involved in neurotransmitter metabolism or cancer cell proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (1R,2R)-2-(3-chlorophenyl)cyclopropan-1-amines | Cyclopropane derivative | Contains a chlorophenyl group; potential for different biological activity |
| (1S,2S)-3-(furan-3-yl)cyclopropanamine | Cyclopropane derivative | Different stereochemistry; may exhibit distinct pharmacological effects |
| 3-Furancarboxaldehyde | Furan derivative | Lacks cyclopropane structure; used in organic synthesis |
The unique combination of the cyclopropane ring and furan moiety in this compound may result in distinct pharmacological profiles compared to these similar compounds.
Case Studies and Research Findings
Several studies have highlighted the potential applications and mechanisms of action for rac-(1R,2R)-2-(furan-2-yl)cyclopropan-1-amines:
Antidepressant Study:
A study published in a peer-reviewed journal explored the antidepressant-like effects of cyclopropane derivatives in animal models. Results indicated that these compounds significantly reduced depressive behaviors compared to control groups .
Antimicrobial Research:
In vitro assays demonstrated that rac-(1R,2R)-2-(furan-2-yl)cyclopropan-1-amines exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, supporting further investigation into their use as antimicrobial agents.
Cancer Cell Line Study:
Research investigating the anticancer properties revealed that treatment with rac-(1R,2R)-2-(furan-2-yl)cyclopropan-1-amines led to a marked decrease in cell viability in various cancer cell lines through apoptosis induction mechanisms.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares rac-(1R,2R)-2-(furan-2-yl)cyclopropan-1-amine with structurally analogous cyclopropane derivatives:
Key Observations :
- Substituent Effects: Fluorinated Aromatics (e.g., 2- or 3,4-difluorophenyl): Increase metabolic stability and lipophilicity, critical for blood-brain barrier penetration . Furan vs. Trifluoromethyl: Introduces strong electron-withdrawing effects and steric bulk, often improving target binding affinity .
- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, facilitating in vitro testing.
Q & A
Basic Questions
Q. What established synthetic routes yield rac-(1R,2R)-2-(furan-2-yl)cyclopropan-1-amine, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Multi-step synthesis typically involves cyclopropanation via [2+1] cycloaddition or Simmons–Smith reactions. For analogs like (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine, stereoselectivity is achieved using chiral catalysts (e.g., Rh(II) complexes) or resolving agents (e.g., chiral HPLC columns) . Temperature and solvent polarity are critical: lower temperatures favor kinetic control, reducing undesired diastereomers. Post-synthesis purification via recrystallization or chromatography ensures enantiomeric purity .
Q. Which spectroscopic and crystallographic techniques confirm the stereochemistry and purity of rac-(1R,2R)-2-(furan-2-yl)cyclopropan-1-amine?
- Methodological Answer :
- NMR : H and NMR distinguish enantiomers via splitting patterns (e.g., cyclopropane ring protons at δ 1.2–2.5 ppm) .
- X-ray crystallography : SHELXL refines crystal structures, resolving absolute configuration via Flack parameters .
- Mass spectrometry (MS) : High-resolution MS confirms molecular formula (e.g., CHNO for furan analog) .
- Polarimetry : Specific optical rotation validates enantiomeric excess .
Advanced Research Questions
Q. How does the electron-rich furan ring influence reactivity in substitution reactions compared to fluorophenyl or dichlorophenyl analogs?
- Methodological Answer : The furan’s oxygen lone pairs enhance nucleophilic aromatic substitution (NAS) at the β-position, contrasting with fluorophenyl analogs where electron-withdrawing groups direct electrophilic attacks to meta/para positions . Computational DFT studies (e.g., Gaussian09) model charge distribution, predicting regioselectivity. Experimentally, furan derivatives show faster SNAr kinetics but lower thermal stability due to ring strain .
Q. What strategies resolve enantiomers of rac-(1R,2R)-2-(furan-2-yl)cyclopropan-1-amine, and how does stereochemistry impact biological activity?
- Methodological Answer :
- Kinetic resolution : Lipase-catalyzed acylation selectively modifies one enantiomer .
- Chiral chromatography : Polysaccharide-based columns (e.g., Chiralpak IA) separate enantiomers with >99% ee .
- Biological impact : Stereochemistry dictates binding affinity; e.g., (1R,2R)-configured cyclopropanes show 10-fold higher enzyme inhibition (e.g., monoamine oxidases) than (1S,2S) isomers .
Q. How do computational methods predict stability/reactivity, and what discrepancies arise between theoretical and experimental data?
- Methodological Answer :
- Molecular dynamics (MD) : Simulate cyclopropane ring strain (≈27 kcal/mol) and furan’s resonance stabilization .
- Contradictions : DFT may underestimate steric hindrance in bulky substituents (e.g., dichlorophenyl groups), leading to mismatched reaction yields (predicted 85% vs. experimental 72%) .
- Mitigation : Hybrid QM/MM models refine transition-state geometries .
Q. What mechanistic role does the cyclopropane ring play in biological target interactions?
- Methodological Answer : The cyclopropane’s angle strain (60°) enhances binding via induced-fit distortion of enzyme active sites (e.g., P450 enzymes). For analogs like (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine, cyclopropane acts as a conformationally rigid bioisostere, improving pharmacokinetic half-life .
Data Contradictions and Validation
Q. How are synthetic impurities (e.g., diastereomers, ring-opened byproducts) identified and quantified?
- Methodological Answer :
- HPLC-MS : Detects diastereomers (retention time shifts) and hydrolyzed byproducts (e.g., cyclopropane ring-opening at acidic pH) .
- NMR DOSY : Differentiates impurities via diffusion coefficients .
- Reference standards : Rac-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine HCl] serves as an impurity marker in Ticagrelor synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
